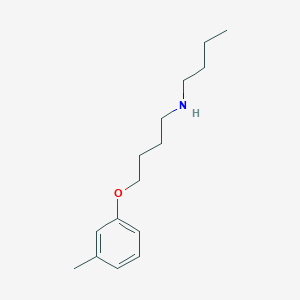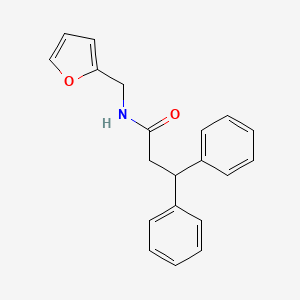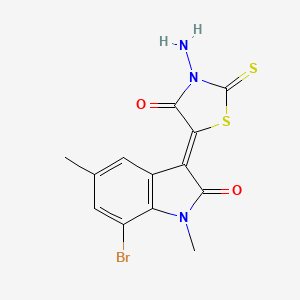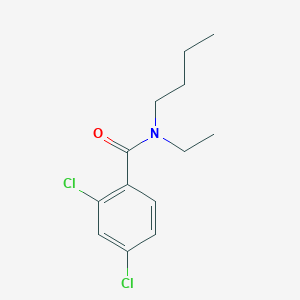![molecular formula C21H22N2O3 B4971023 N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMXB-A belongs to the class of isoxazolecarboxamide compounds, which have shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
DMXB-A exerts its neuroprotective effects through the activation of the alpha7 nicotinic acetylcholine receptor (α7nAChR). α7nAChR activation leads to the release of various neurotrophic factors, which promote neuronal survival and growth. DMXB-A also reduces the release of pro-inflammatory cytokines, which can cause neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
DMXB-A has shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DMXB-A reduces the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which can cause neuroinflammation and neuronal damage. DMXB-A also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for DMXB-A research, including:
1. Investigating the potential therapeutic applications of DMXB-A in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Developing new derivatives of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.
3. Investigating the potential of DMXB-A as a neuroprotective agent in traumatic brain injury and stroke.
4. Investigating the potential of DMXB-A as a cognitive enhancer in healthy individuals and patients with cognitive impairment.
5. Investigating the molecular mechanisms underlying the neuroprotective effects of DMXB-A.
In conclusion, DMXB-A is a synthetic compound that has shown to have potential therapeutic applications in various neurological disorders. DMXB-A exerts its neuroprotective effects through the activation of the α7nAChR, which leads to the release of various neurotrophic factors and reduces the release of pro-inflammatory cytokines. DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability. There are several future directions for DMXB-A research, including investigating its potential therapeutic applications in other neurological disorders and developing new derivatives with improved properties.
Méthodes De Synthèse
DMXB-A can be synthesized through a multi-step process that involves the reaction of 5-bromo-3-isoxazolecarboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with N-methyl-N-[2-(2,5-dimethylphenoxy)ethyl]amine. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has shown to have neuroprotective effects, which can prevent or slow down the progression of these diseases.
Propriétés
IUPAC Name |
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-9-10-16(2)20(11-15)25-14-18-12-19(22-26-18)21(24)23(3)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHAKCEJQCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)
![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)


![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
